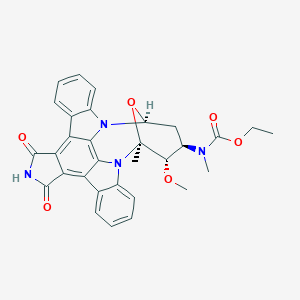![molecular formula C8H12N2O2 B130904 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine CAS No. 150480-58-3](/img/structure/B130904.png)
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (THIP) is a compound that belongs to the class of GABAergic drugs. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. THIP acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mechanism Of Action
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Biochemical And Physiological Effects
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been explored as a potential treatment for alcohol withdrawal syndrome. 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to increase the duration of the open state of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Advantages And Limitations For Lab Experiments
One advantage of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have sedative effects at high doses, which can limit its use in behavioral experiments.
Future Directions
There are several future directions for the study of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine. One area of research is the potential use of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine in the treatment of anxiety and other neurological disorders. Another area of research is the development of new analogs of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Additionally, the role of GABAergic neurotransmission in the central nervous system is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine and other GABAergic drugs.
Synthesis Methods
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine involves the reaction of 5-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. This reaction produces 3-methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-4-one, which is then reduced using sodium borohydride to yield 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been explored as a potential treatment for alcohol withdrawal syndrome.
properties
CAS RN |
150480-58-3 |
|---|---|
Product Name |
3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-c]azepine |
InChI |
InChI=1S/C8H12N2O2/c1-11-8-6-5-9-4-2-3-7(6)12-10-8/h9H,2-5H2,1H3 |
InChI Key |
MMAAVQKZYQKTJY-UHFFFAOYSA-N |
SMILES |
COC1=NOC2=C1CNCCC2 |
Canonical SMILES |
COC1=NOC2=C1CNCCC2 |
synonyms |
4H-Isoxazolo[4,5-c]azepine,5,6,7,8-tetrahydro-3-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




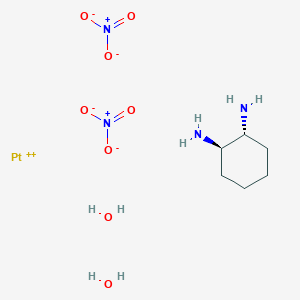

![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)
![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)
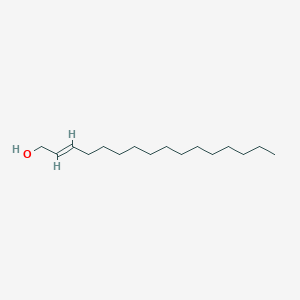
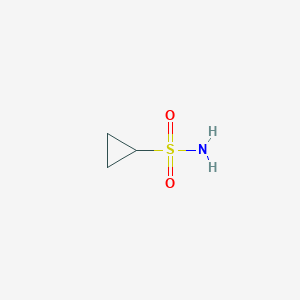
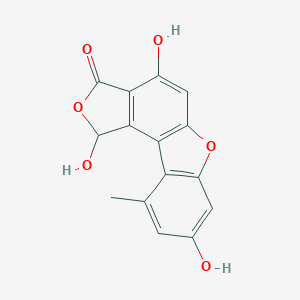
![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
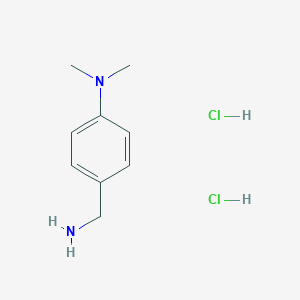
![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)

